AXC-715 hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AXC-715 hydrochloride is a compound known for its role as a dual agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). It has a molecular formula of C18H26ClN5 and a molecular weight of 347.89 g/mol . This compound is primarily used in scientific research, particularly in the fields of immunology and inflammation .
Vorbereitungsmethoden
The synthesis of AXC-715 hydrochloride involves several steps, starting from the appropriate precursors. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions while maintaining stringent quality control measures to ensure consistency and efficacy of the final product .
Analyse Chemischer Reaktionen
AXC-715 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, impacting the compound’s overall structure and function.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used but generally involve modified versions of the original compound with altered functional groups .
Wissenschaftliche Forschungsanwendungen
AXC-715 hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions to study its properties and potential modifications.
Biology: It serves as a tool to investigate the roles of TLR7 and TLR8 in immune responses.
Medicine: It is explored for its potential therapeutic applications, particularly in modulating immune responses and developing new treatments for inflammatory diseases.
Industry: It is used in the development of new drugs and therapeutic agents, particularly those targeting immune pathways
Wirkmechanismus
AXC-715 hydrochloride exerts its effects by binding to and activating TLR7 and TLR8. These receptors are part of the innate immune system and play crucial roles in recognizing pathogens and initiating immune responses . Upon activation, these receptors trigger signaling pathways that lead to the production of cytokines and other immune mediators, thereby modulating the immune response .
Vergleich Mit ähnlichen Verbindungen
AXC-715 hydrochloride is unique in its dual agonist activity for TLR7 and TLR8, which distinguishes it from other compounds that may only target one of these receptors. Similar compounds include:
Imiquimod: A TLR7 agonist used in the treatment of certain skin conditions.
Resiquimod: A TLR7 and TLR8 agonist with similar applications in immunotherapy
This compound’s dual activity makes it particularly valuable in research and therapeutic applications where modulation of both TLR7 and TLR8 is desired .
Eigenschaften
Molekularformel |
C18H26ClN5 |
---|---|
Molekulargewicht |
347.9 g/mol |
IUPAC-Name |
1-(4-aminobutyl)-2-butylimidazo[4,5-c]quinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C18H25N5.ClH/c1-2-3-10-15-22-16-17(23(15)12-7-6-11-19)13-8-4-5-9-14(13)21-18(16)20;/h4-5,8-9H,2-3,6-7,10-12,19H2,1H3,(H2,20,21);1H |
InChI-Schlüssel |
ZTKBGQUHEQGVQH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NC2=C(N1CCCCN)C3=CC=CC=C3N=C2N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.